5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 1022902-08-4
VCID: VC7101152
InChI: InChI=1S/C12H11N5S/c1-8-7-10(14-13-8)11-15-16-12(18)17(11)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)(H,16,18)
SMILES: CC1=CC(=NN1)C2=NNC(=S)N2C3=CC=CC=C3
Molecular Formula: C12H11N5S
Molecular Weight: 257.32

5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

CAS No.: 1022902-08-4

Cat. No.: VC7101152

Molecular Formula: C12H11N5S

Molecular Weight: 257.32

* For research use only. Not for human or veterinary use.

5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol - 1022902-08-4

Specification

CAS No. 1022902-08-4
Molecular Formula C12H11N5S
Molecular Weight 257.32
IUPAC Name 3-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C12H11N5S/c1-8-7-10(14-13-8)11-15-16-12(18)17(11)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)(H,16,18)
Standard InChI Key SSXCFPRCVJVWCU-UHFFFAOYSA-N
SMILES CC1=CC(=NN1)C2=NNC(=S)N2C3=CC=CC=C3

Introduction

Chemical Synthesis and Structural Elaboration

Synthetic Pathways

The synthesis of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol follows a multi-step protocol beginning with ethyl 5-methyl-1H-pyrazole-3-carboxylate. Hydrazinolysis of this ester yields 5-methylpyrazole-3-carbohydrazide, which subsequently reacts with phenyl isothiocyanate under alkaline conditions to form a thiosemicarbazide intermediate . Cyclization of this intermediate via heating in aqueous acetic acid produces the target triazole-thiol scaffold (Fig. 1) .

Key Reaction Conditions

  • Hydrazinolysis: Conducted in ethanol at reflux for 4–6 hours.

  • Cyclization: Achieved in aqueous acetic acid at 100°C for 2 hours, yielding the triazole core with an 84% isolated yield .

Table 1: Synthetic Yields and Characterization Data for Key Intermediates

IntermediateYield (%)Melting Point (°C)IR (ν, cm⁻¹)
5-Methylpyrazole-3-carbohydrazide71263–2653231 (NH), 1649 (C=O)
Thiosemicarbazide84274–2761597 (C=N), 1230 (C=S)
Triazole-thiol84274–2763220 (NH), 1611 (C=N)

Alkylation and Derivative Synthesis

The thiol group at position 3 of the triazole ring serves as a reactive site for alkylation, enabling the synthesis of diversely substituted analogs. Treatment of the triazole-thiol with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of sodium hydroxide yields S-alkyl derivatives (Fig. 2) .

Representative Alkylation Protocol

  • Dissolve 0.05 mol triazole-thiol in 30–40 mL aqueous NaOH.

  • Add 0.055 mol alkylating agent (e.g., methyl iodide) in methanol.

  • Stir at room temperature for 2 hours, isolate precipitate via filtration, and recrystallize from ethanol .

Table 2: Physical Data for Select S-Alkyl Derivatives

Derivative (R Group)Yield (%)Melting Point (°C)Molecular Formula
Methyl69220–221C₁₃H₁₃N₅S
Ethyl82212–214C₁₄H₁₅N₅S
Pentyl77168–169C₁₇H₂₁N₅S

Structural Characterization

Spectroscopic Analysis

The compound’s structure is confirmed through a combination of elemental analysis, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR).

  • IR Spectroscopy: Key absorption bands include:

    • 3220–3233 cm⁻¹ (N–H stretch of pyrazole and triazole rings) .

    • 1597–1615 cm⁻¹ (C=N stretching vibrations) .

    • 1230 cm⁻¹ (C=S bond in thiol group) .

  • ¹H NMR (400 MHz, DMSO-d₆): Characteristic signals at:

    • δ 2.32 ppm (s, 3H, pyrazole-CH₃) .

    • δ 6.45–6.47 ppm (s, 1H, pyrazole =CH) .

    • δ 7.33–7.54 ppm (m, 5H, phenyl protons) .

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) of the methyl derivative (8.1) shows a molecular ion peak at m/z 272 [M+1]⁺, consistent with its molecular formula C₁₃H₁₃N₅S .

Derivative (R Group)IC₅₀ (μM) ± SD
Methyl72 ± 1.5
Ethyl68 ± 1.3
Pentyl58 ± 1.2

Antimicrobial and Anticancer Prospects

While direct data on the parent compound’s antimicrobial activity remains unpublished, structurally related 1,2,4-triazoles exhibit broad-spectrum activity against Staphylococcus aureus (MIC = 4–8 μg/mL) and Candida albicans (MIC = 8–16 μg/mL). Molecular docking studies suggest that the triazole-thiol scaffold may inhibit cytochrome P450 enzymes involved in fungal ergosterol biosynthesis.

Analytical and Industrial Applications

Quality Control in Synthesis

High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures purity (>98%) of synthesized batches . Mobile phases typically comprise acetonitrile:water (70:30, v/v) at a flow rate of 1.0 mL/min .

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